molecular formula C12H17N3OS B2703536 3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea CAS No. 2097928-03-3

3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea

Cat. No.: B2703536
CAS No.: 2097928-03-3
M. Wt: 251.35
InChI Key: DIMPXQQVQPTIBJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with 4-methylidenecyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the urea moiety may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea involves its interaction with specific molecular targets. The thiazole ring and urea moiety can form hydrogen bonds and other interactions with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylcyclohexyl)urea: Lacks the methylene group in the cyclohexyl ring.

    3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)thiourea: Contains a thiourea moiety instead of urea.

Uniqueness

3-(5-Methyl-1,3-thiazol-2-yl)-1-(4-methylidenecyclohexyl)urea is unique due to the presence of both the thiazole ring and the methylene group in the cyclohexyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methylidenecyclohexyl)-3-(5-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-8-3-5-10(6-4-8)14-11(16)15-12-13-7-9(2)17-12/h7,10H,1,3-6H2,2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMPXQQVQPTIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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